Ethyl 5-(2-chlorophenyl)-5-oxovalerate
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Overview
Description
Ethyl 5-(2-chlorophenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 5-oxovalerate backbone, with a 2-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-chlorophenyl)-5-oxovalerate typically involves the esterification of 5-oxovaleric acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
5-oxovaleric acid+ethanolsulfuric acidEthyl 5-(2-chlorophenyl)-5-oxovalerate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(2-chlorophenyl)-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: 5-(2-chlorophenyl)-5-oxovaleric acid.
Reduction: Ethyl 5-(2-chlorophenyl)-5-hydroxyvalerate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(2-chlorophenyl)-5-oxovalerate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be utilized in the production of fine chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-chlorophenyl)-5-oxovalerate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 5-(2-chlorophenyl)-5-oxovaleric acid, which can then interact with enzymes or receptors. The chlorophenyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Ethyl 5-(2-chlorophenyl)-5-oxovalerate can be compared with other similar compounds such as:
- Ethyl 5-(2-bromophenyl)-5-oxovalerate
- Ethyl 5-(2-fluorophenyl)-5-oxovalerate
- Ethyl 5-(2-methylphenyl)-5-oxovalerate
Uniqueness: The presence of the 2-chlorophenyl group in this compound imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
ethyl 5-(2-chlorophenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-2-17-13(16)9-5-8-12(15)10-6-3-4-7-11(10)14/h3-4,6-7H,2,5,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWPYIIIQMJYGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645861 |
Source
|
Record name | Ethyl 5-(2-chlorophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-03-0 |
Source
|
Record name | Ethyl 5-(2-chlorophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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